4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Description
4-Methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromenone backbone substituted with a methyl group at the 4-position and a tetrazole-methoxy group at the 7-position (Fig. 1). This compound has attracted interest for its anti-inflammatory properties and structural versatility in medicinal chemistry .
Properties
IUPAC Name |
4-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c1-7-4-12(17)19-10-5-8(2-3-9(7)10)18-6-11-13-15-16-14-11/h2-5H,6H2,1H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKWWPAOLVNFAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methyl-7-hydroxy-2H-chromen-2-one.
Tetrazole Formation: The hydroxy group at the 7th position is converted to a tetrazole moiety through a series of reactions involving azide and nitrile intermediates.
Methoxylation: The final step involves the methoxylation of the tetrazole group to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the chromenone ring, potentially converting it to a dihydrochromenone derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It can be incorporated into polymer matrices to enhance their properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine:
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new therapeutic agents.
Imaging: It can be used as a fluorescent probe in biological imaging due to its chromenone core.
Industry:
Dye Manufacturing: The compound can be used as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. The chromenone core can interact with various enzymes and receptors, modulating their activity. The tetrazole moiety can form strong hydrogen bonds and coordinate with metal ions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The biological activity and physicochemical properties of coumarin derivatives are heavily influenced by substituent patterns. Below is a comparison of key structural analogs:
| Compound Name | Substituents | Physicochemical Properties |
|---|---|---|
| 4-Methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one | - 4-Methyl - 7-Tetrazolylmethoxy |
Moderate lipophilicity; enhanced solubility due to tetrazole’s polar nature |
| 4-Butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one | - 4-Butyl - 7-Tetrazolylmethoxy |
Higher lipophilicity than methyl derivative; improved membrane permeability |
| 6-Chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one | - 6-Chloro - 3-Ethyl - 4-Methyl - 7-Tetrazolylmethoxy |
Increased reactivity due to chlorine; enhanced stability and bioactivity |
| 3-Benzyl-6-chloro-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one | - 3-Benzyl - 6-Chloro - 4-Methyl - 7-Tetrazolylmethoxy |
Steric bulk from benzyl group reduces solubility but improves target specificity |
| 6-Bromo-7-hydroxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one | - 6-Bromo - 7-Hydroxy - 3-Tetrazolyl |
Bromine enhances cytotoxicity; hydroxy group increases polarity |
Anti-Inflammatory Activity
The 4-methyl derivative exhibits moderate anti-inflammatory effects, likely due to the tetrazole group’s ability to modulate COX-2 enzyme activity. In contrast, the 4-butyl analog shows stronger antimicrobial properties, attributed to its extended alkyl chain improving membrane interaction .
Anticancer Potential
Halogenated derivatives, such as the 6-chloro and 6-bromo analogs, demonstrate superior cytotoxicity. For example, 6-bromo-7-hydroxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one showed an IC50 of 4 µM against MCF-7 breast cancer cells, outperforming non-halogenated analogs .
Enzyme Inhibition
The tetrazole moiety enhances binding to metalloenzymes. The 3-benzyl-6-chloro derivative’s bulky substituents improve selectivity for kinases, while the 4-methyl variant’s simpler structure allows broader interaction with inflammatory mediators .
Pharmacokinetic Considerations
- Lipophilicity : Longer alkyl chains (e.g., butyl) increase logP values, enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Metabolic Stability : Chlorine and bromine substituents slow hepatic metabolism, extending half-life .
- Bioavailability: The 4-methyl derivative’s balance of polar (tetrazole) and nonpolar (methyl) groups supports moderate oral bioavailability .
Key Research Findings
Substituent Effects :
- Methyl at position 4 optimizes anti-inflammatory activity without excessive lipophilicity .
- Halogens at position 6 (Cl, Br) enhance cytotoxicity but may require formulation adjustments to mitigate solubility issues .
Tetrazole’s Role :
- The tetrazole ring’s acidity (pKa ~4.9) facilitates ionic interactions with biological targets, improving binding affinity .
Comparative Efficacy :
- The 4-methyl derivative is less potent than halogenated analogs in anticancer assays but has a safer toxicity profile, making it suitable for chronic inflammatory conditions .
Biological Activity
4-Methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of the Chromenone Core : The process begins with the synthesis of 4-methyl-7-hydroxy-2H-chromen-2-one.
- Formation of the Tetrazole Moiety : The hydroxy group at the 7th position is converted to a tetrazole through a series of reactions involving azide and nitrile intermediates.
- Methoxylation : The final step involves methoxylation to yield the target compound.
The biological activity of this compound is attributed to its interactions with specific molecular targets:
- Enzyme Interaction : The chromenone core can modulate enzyme activity through binding interactions.
- Receptor Modulation : The tetrazole moiety enhances binding affinity to various receptors, potentially influencing signaling pathways.
These interactions may lead to significant biological effects, including anti-inflammatory and antioxidant properties.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
Antioxidant Activity
In vitro studies have shown that this compound exhibits notable antioxidant properties. It effectively scavenges free radicals, which can mitigate oxidative stress in biological systems.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential through assays measuring inhibition of albumin denaturation. Comparative studies indicated that it outperformed ibuprofen in terms of IC50 values, suggesting a strong anti-inflammatory effect .
| Compound | IC50 (µM) |
|---|---|
| Ibuprofen | 368.66 |
| This compound | 208.92 |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Inhibition of Albumin Denaturation : A study assessed the ability of the compound to protect human serum albumin from heat-induced denaturation, demonstrating significant protective effects .
- Comparative Analysis with Related Compounds : Research comparing this compound with similar compounds highlighted its unique structural features that contribute to enhanced biological activity. For instance, compounds lacking either the methyl or tetrazole groups showed reduced efficacy.
- Potential Applications in Pharmaceuticals : Given its promising biological activities, there is ongoing research into the potential applications of this compound in developing new therapeutic agents for inflammatory diseases and oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
